1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane
Overview
Description
1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane is a chemical compound with the molecular formula C12H24N4 and a molecular weight of 224.35 g/mol . It is a polycyclic compound containing four nitrogen atoms within its structure, making it a tetraaza compound. This compound is used as an intermediate in various chemical processes and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane typically involves the cyclization of appropriate precursors containing nitrogen atoms. One common method involves the reaction of diethylenetriamine with formaldehyde under acidic conditions to form the desired polycyclic structure. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Catalysts: Acidic catalysts such as hydrochloric acid
Solvents: Aqueous or organic solvents like ethanol
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane involves its ability to form stable complexes with metal ions and other molecules. The nitrogen atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Cyclam (1,4,8,11-Tetraazacyclotetradecane): Similar in structure but with a different ring size.
Cyclen (1,4,7,10-Tetraazacyclododecane): Another tetraaza compound with a smaller ring size.
EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent with multiple nitrogen atoms.
Uniqueness
1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane is unique due to its polycyclic structure, which provides enhanced stability and specificity in forming complexes with metal ions compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and selectivity.
Properties
IUPAC Name |
1,4,8,11-tetrazatricyclo[9.3.1.14,8]hexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4/c1-3-13-7-9-15-5-2-6-16(12-15)10-8-14(4-1)11-13/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCWEHQOOSNWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3CCCN(C3)CCN(C1)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320329 | |
Record name | 1,4,8,11-Tetraazatricyclo[9.3.1.1~4,8~]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75920-10-4 | |
Record name | NSC358063 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,8,11-Tetraazatricyclo[9.3.1.1~4,8~]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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